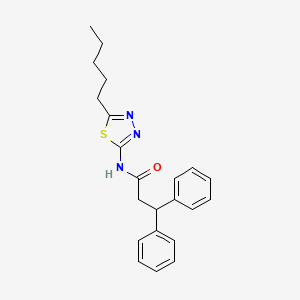![molecular formula C17H21N3OS B4709993 2-octyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4709993.png)
2-octyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Übersicht
Beschreibung
2-octyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one, also known as OTQ, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of 2-octyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is not fully understood, but it is believed to involve the formation of a charge transfer complex with the target molecule. This compound has a high electron affinity and can easily accept electrons from the target molecule, leading to the formation of a stable complex. This complex can then be used for various applications, including hole-transporting in OLEDs, photosensitization in photodynamic therapy, and detection of metal ions and amyloid fibrils.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and good biocompatibility, making it suitable for biological applications. In vitro studies have shown that this compound can selectively target cancer cells and induce cell death through photodynamic therapy. This compound has also been shown to have antimicrobial properties, inhibiting the growth of both gram-positive and gram-negative bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
2-octyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has several advantages for lab experiments, including its high electron affinity, low toxicity, and good biocompatibility. However, the yield of this compound using current synthesis methods is relatively low, and the compound is expensive to produce. Additionally, this compound is sensitive to light and air, making it difficult to handle in lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 2-octyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one. One direction is to improve the synthesis methods to increase the yield and reduce the cost of production. Another direction is to explore the potential applications of this compound in other fields, such as catalysis and sensing. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in biomedicine.
Wissenschaftliche Forschungsanwendungen
2-octyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and biological imaging. In the field of organic electronics, this compound has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In optoelectronics, this compound has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. In biological imaging, this compound has been used as a fluorescent probe for the detection of amyloid fibrils and as a photosensitizer for cancer cell imaging.
Eigenschaften
IUPAC Name |
2-octyl-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-2-3-4-5-6-7-12-15-19-20-16(21)13-10-8-9-11-14(13)18-17(20)22-15/h8-11H,2-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXZLAJPOOGGTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=NN2C(=O)C3=CC=CC=C3N=C2S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



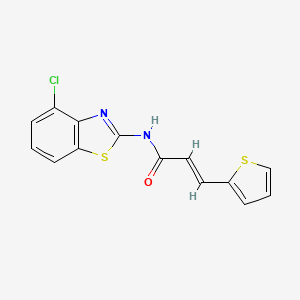
![3-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4709915.png)
![methyl 2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4709916.png)
![5-{[6-tert-butyl-3-(ethoxycarbonyl)-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4709927.png)
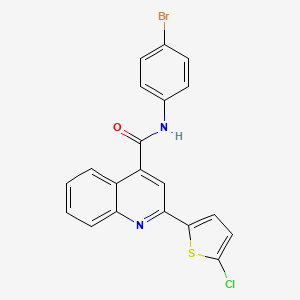
![3-{3-[2-cyano-2-(4-nitrophenyl)vinyl]-1H-indol-1-yl}propanamide](/img/structure/B4709942.png)
![5-methyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-thiophenecarboxamide](/img/structure/B4709950.png)
![2-cyano-3-{4-methoxy-3-[2-(4-morpholinyl)ethoxy]phenyl}-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide](/img/structure/B4709958.png)
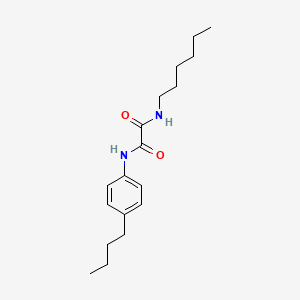
![N-(2-(4-bromophenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4709969.png)
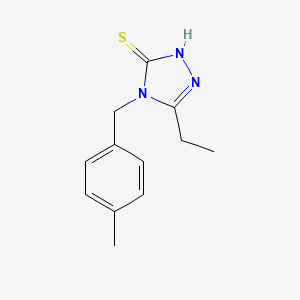
![5-(4-nitrophenyl)-3-(3-phenoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4709984.png)
![2-(1,3-benzodioxol-5-ylmethylene)-6-methoxybenzo[de]chromen-3(2H)-one](/img/structure/B4710001.png)
